molecular formula C22H21NO6 B3025977 Novobiocic acid CAS No. 485-23-4

Novobiocic acid

Cat. No. B3025977
CAS RN: 485-23-4
M. Wt: 395.4 g/mol
InChI Key: NMCFFEJWADWZTI-UHFFFAOYSA-N
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Description

Novobiocic acid is a hydroxycoumarin that is the aglycone of novobiocin . It is a metabolite and a member of benzamides, a hydroxycoumarin, and a polyphenol .


Synthesis Analysis

This compound synthetase, a key enzyme in the biosynthesis of the antibiotic novobiocin, was cloned from the novobiocin producer Streptomyces spheroides NCIMB 11891 . The enzyme is encoded by the gene novL, which codes for a protein of 527 amino acids with a calculated mass of 56,885 Da .


Molecular Structure Analysis

The molecular structure of this compound involves the binding of purified Polθ ATPase domain and ssDNA .


Chemical Reactions Analysis

This compound synthetase catalyzes the formation of an amide bond between 3-dimethylallyl-4-hydroxybenzoic acid (ring A of novobiocin) and 3-amino-4,7-dihydroxy-8-methyl coumarin (ring B of novobiocin) in an ATP-dependent reaction .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 395.4 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 6 . It is soluble in DMF, DMSO, Ethanol, and Methanol .

Scientific Research Applications

Fatty Acid Synthase and Insulin Resistance

Research has established a link between fatty acid synthase (FASN) and various metabolic diseases marked by insulin resistance. FASN's role in de novo fatty acid biosynthesis is crucial, suggesting that its modulation could influence energy expenditure, fat mass, and the risk of developing metabolic disorders and certain cancers. This connection posits FASN dysfunction as a potential therapeutic target for improving insulin sensitivity and managing energy flux status through pharmacological inhibition, combined with lifestyle changes (Menéndez et al., 2009).

Aminocoumarin Antibiotics and Drug Development

Novobiocin belongs to aminocoumarin antibiotics, derived from Streptomycetes, and acts as a potent DNA gyrase inhibitor. Although its clinical application has been limited due to poor pharmacological properties, studying the biosynthesis pathway of novobiocin has provided insights into redesigning these compounds for better drug development. Structural and functional dissection of enzymes involved in novobiocin's biosynthesis offers a foundation for rational pathway engineering, aiming at creating more effective antibiotics with improved properties (Lawson & Stevenson, 2012).

Metabolic Syndrome and Fructose Diet

A review focusing on the pathophysiological mechanism of metabolic syndrome induced by a high fructose diet highlights the unique features of fructolysis, such as de novo lipogenesis and uric acid production, which contribute to insulin resistance. The review also discusses the therapeutic potential of traditional Chinese medicine (TCM) in managing metabolic syndrome, emphasizing the need for further research to validate the effectiveness and understand the molecular mechanisms of TCM treatments (Pan & Kong, 2018).

Inosine-5’-Monophosphate Dehydrogenase Inhibitors

A comprehensive review of inosine-5′-monophosphate dehydrogenase (IMPDH) inhibitors from 2002 to 2016 highlights the enzyme's role in the de novo biosynthesis of guanine nucleotides and its implications in preventing organ transplant rejection and treating viral infections. The review suggests that expanding the chemical space of IMPDH inhibitors could be crucial for evaluating the enzyme's potential in treating other diseases, including cancer and infections caused by pathogenic microorganisms (Cuny, Suebsuwong, & Ray, 2017).

Mechanism of Action

Target of Action

Novobiocic acid primarily targets the bacterial DNA gyrase enzyme . This enzyme plays a crucial role in DNA replication and repair . Specifically, this compound inhibits the GyrB subunit of the bacterial DNA gyrase enzyme involved in energy transduction .

Mode of Action

This compound interacts with its target by binding to the DNA gyrase and blocking adenosine triphosphatase (ATPase) activity . It acts as a competitive inhibitor of the ATPase reaction catalyzed by GyrB . This interaction results in the inhibition of the DNA gyrase enzyme, thereby affecting the DNA replication and repair processes .

Biochemical Pathways

The inhibition of the DNA gyrase enzyme by this compound affects the DNA replication and repair pathways . This disruption can lead to the death of bacterial cells, making this compound an effective antibiotic . Furthermore, this compound has been found to block the binding of nucleic acid to Polθ and inhibit the stimulation of its ATPase activity .

Pharmacokinetics

It is known that this compound is excreted unchanged . The oral bioavailability of this compound is negligible, indicating that it is primarily administered intravenously .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth. By blocking the ATPase activity of the DNA gyrase enzyme, this compound prevents the bacteria from replicating their DNA, which is essential for their growth and survival . This makes this compound an effective treatment for infections caused by susceptible strains of bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. It has been found that the action of this compound is synergistic with PARP inhibitors for reducing tumor size . Additionally, the pH and temperature of the environment can also impact the stability and action of this compound .

Safety and Hazards

Novobiocin, from which Novobiocic acid is derived, is harmful if swallowed and may cause an allergic skin reaction . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended .

Future Directions

Novobiocin, the glycone form of Novobiocic acid, is currently being tested in clinical trials as an anti-cancer drug . The study suggests a path for developing Novobiocin derivatives with improved potency for Polθ inhibition by targeting ssDNA binding with entropically constrained small molecules .

properties

IUPAC Name

N-(4,7-dihydroxy-8-methyl-2-oxochromen-3-yl)-4-hydroxy-3-(3-methylbut-2-enyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6/c1-11(2)4-5-13-10-14(6-8-17(13)25)21(27)23-18-19(26)15-7-9-16(24)12(3)20(15)29-22(18)28/h4,6-10,24-26H,5H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCFFEJWADWZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197541
Record name Novobiocic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

485-23-4
Record name Novobiocic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=485-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Novobiocic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Novobiocic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Novobiocic Acid and how does it relate to the antibiotic Novobiocin?

A1: this compound is the aglycone precursor to the naturally occurring antibiotic Novobiocin. This means it lacks the L-noviose sugar moiety present in the full Novobiocin structure. [, ] Novobiocin itself is a tripartite molecule consisting of noviose, a coumarin residue, and a benzoic acid derivative, with this compound comprising the latter two components. []

Q2: How does the lack of the L-noviose sugar in this compound affect its biological activity?

A2: While Novobiocin inhibits bacterial DNA gyrase, studies have shown that this compound and other fragments lacking the novenamine moiety (noviose plus the coumarin residue) possess essentially no inhibitory activity against whole bacterial cells or DNA gyrase. [] This highlights the essential role of novenamine, particularly the L-noviose sugar, in binding to and inhibiting the target enzyme. []

Q3: Can this compound be modified to enhance the activity of other drugs?

A3: Research suggests that this compound and its derivatives can modulate the cytotoxicity of the anticancer agent Etoposide (VP-16). Specifically, Cyclothis compound, formed from this compound by acid-catalyzed cycloaddition, demonstrates significant potency in enhancing VP-16 cytotoxicity. [] This effect is attributed to the inhibition of VP-16 efflux from cells, leading to increased intracellular accumulation and enhanced formation of lethal VP-16-topoisomerase II-DNA complexes. [] Notably, this modulation occurs without affecting the compounds' inherent ability to inhibit topoisomerase II, indicating a shift in their target specificity. []

Q4: How is this compound synthesized in nature?

A4: In the bacterium Streptomyces spheroides, this compound is biosynthesized through a series of enzymatic reactions. [] A key enzyme in this pathway is this compound Synthetase (NovL), which catalyzes the ATP-dependent formation of an amide bond between 3-dimethylallyl-4-hydroxybenzoic acid (ring A of Novobiocin) and 3-amino-4,7-dihydroxy-8-methylcoumarin (ring B of Novobiocin). [, ]

Q5: What are the key characteristics of the enzyme this compound Synthetase (NovL)?

A5: NovL belongs to the superfamily of adenylate-forming enzymes and functions as a monomer. [] The enzyme exhibits both activation and transferase activities, meaning it activates ring A as acyl adenylate and subsequently transfers this acyl group to the amino group of ring B. [] NovL shows specificity for ATP as the nucleotide triphosphate and requires Mg2+ or Mn2+ for activity. []

Q6: Can this compound Synthetase utilize modified substrates to generate Novobiocin analogs?

A6: Research suggests that NovL can accept modified substrates, such as 3-geranyl-4-hydroxybenzoate, albeit with lower efficiency than the natural substrate. [] This finding presents opportunities for generating novel Novobiocin analogs through chemoenzymatic approaches, potentially leading to derivatives with improved activity or pharmacological properties. []

Q7: Are there analytical techniques to monitor the formation of this compound and related intermediates?

A7: Yes, mass spectrometry (MS) has been successfully employed to characterize the multi-enzyme reactions involved in Novobiocin biosynthesis. [] This technique allows for the direct detection of each intermediate, including this compound, and monitoring its subsequent conversion by downstream enzymes. [] This enables the evaluation of substrate specificity for individual enzymes and the optimization of conditions for chemoenzymatic synthesis. []

Q8: What is known about the genetic basis of Novobiocin and this compound production?

A8: The Novobiocin biosynthetic gene cluster from Streptomyces spheroides has been identified and characterized. [] This cluster contains genes encoding various enzymes involved in Novobiocin biosynthesis, including NovL, as well as the Novobiocin resistance gene gyrBr. [] This discovery provides insights into the genetic regulation of Novobiocin production and paves the way for genetic engineering approaches to enhance its production or generate novel derivatives.

Q9: Can microorganisms be utilized to modify the Novobiocin scaffold?

A9: Yes, a soil actinomycete (UC 5762, NRRL 11111) has been found to hydroxylate Novobiocin and related compounds at the C-11 position. [] This microbial biotransformation offers a regiospecific and efficient alternative to chemical synthesis, potentially expanding the structural diversity of Novobiocin analogs for further exploration. []

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